molecular formula C3H3F3O2 B151156 3,3,3-Trifluoropropionic acid CAS No. 2516-99-6

3,3,3-Trifluoropropionic acid

Cat. No.: B151156
CAS No.: 2516-99-6
M. Wt: 128.05 g/mol
InChI Key: KSNKQSPJFRQSEI-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H3F3O2 and its molecular weight is 128.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Spectrum Analysis

The rotational spectrum of 3,3,3-trifluoropropionic acid was measured using supersonic jet chirped-pulse Fourier transform microwave spectroscopy. This study provides valuable data on the molecule's structure and properties, aiding further research in molecular spectroscopy and related fields (Evangelisti & Wijngaarden, 2013).

Environmental Fate Analysis

Research on the aerobic defluorination of short-chain fluorinated carboxylic acids, including this compound, by activated sludge communities highlights its environmental impact. This study enhances the understanding of the environmental fate of per- and polyfluoroalkyl substances (PFAS), contributing to the development of more effective chemical-biological PFAS treatment systems (Che et al., 2021).

Synthetic Chemistry Applications

In synthetic chemistry, this compound has been utilized in various reactions. Its use in boron-mediated enolization-aldolization represents a significant advancement in the synthesis of specific organic compounds (Ramachandran et al., 2010). Furthermore, the stereoselective synthesis of 3-fluoro-2-alkenoic acids and other fluorinated compounds using this compound showcases its versatility in the creation of biologically active chemicals (Xiao & Kitazume, 1997).

Use in LC/ESI-MS

Partially fluorinated carboxylic acids, such as this compound, are utilized as ion-pairing reagents in high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS). This application is critical for the analysis of basic analytes and represents a significant methodological advancement in analytical chemistry (Yamamoto et al., 2014).

Safety and Hazards

3,3,3-Trifluoropropionic acid is classified as a combustible liquid that causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .

Future Directions

While specific future directions for 3,3,3-Trifluoropropionic acid are not mentioned in the available resources, it is an important compound used as an intermediate for medicines and agricultural chemicals, or as a synthetic intermediate or raw material for producing functional materials such as fluorine-containing polymers .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various fluorinated pharmaceuticals and polymers , suggesting that its targets may vary depending on the specific application.

Mode of Action

Its strong acidity, comparable to that of hydrofluoric acid , suggests that it may interact with its targets by donating protons (H+ ions), a common mechanism of action for acids.

Biochemical Pathways

Given its use in the synthesis of various fluorinated compounds , it can be inferred that it may be involved in various biochemical reactions, potentially affecting multiple pathways.

Pharmacokinetics

Its strong acidity and solubility in water and various organic solvents suggest that it may be readily absorbed and distributed in the body.

Biochemical Analysis

Biochemical Properties

It is known that it can dissolve well in water and various organic solvents . It also has good solubility in amino acids, polypeptide compounds, and polyester polymers .

Cellular Effects

It is known to cause severe skin burns and eye damage , indicating that it may have significant effects on cellular structures and functions.

Molecular Mechanism

It is known to be a strong acid, with acidity comparable to hydrofluoric acid . This suggests that it may interact with biomolecules in a manner similar to other strong acids, potentially disrupting molecular structures and functions.

Temporal Effects in Laboratory Settings

It is known to have a boiling point of 145 °C and a melting point of 9.7 °C , suggesting that it is stable under a wide range of temperatures.

Dosage Effects in Animal Models

It is known to be toxic and corrosive , suggesting that high doses could have adverse effects.

Metabolic Pathways

It is known that it can be reduced to trifluoroacetaldehyde or trifluoroethanol by lithium aluminum hydride or sodium borohydride, respectively . It can also be hydrogenated to trifluoroethanol in the presence of a Rh/C catalyst .

Properties

IUPAC Name

3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNKQSPJFRQSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380740
Record name 3,3,3-Trifluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-99-6
Record name 3,3,3-Trifluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 3,3,3-trifluoropropanoyl chloride. The latter reactant had been obtained in chlorobenzene solution from the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride (1 eq.) in the presence of a catalytic quantity of DMF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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